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Compound of Interest

Compound Name: 3-(Trifluoromethyl)pyrazin-2-amine

Cat. No.: B1344015

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)pyrazin-2-
amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery.
Due to its structural motifs—a pyrazine ring and a trifluoromethyl group—this compound is a
promising scaffold for developing novel therapeutics, particularly in the realm of kinase
inhibition. This document consolidates available data on its chemical properties, potential
synthetic routes based on analogous compounds, and its likely biological targets and
mechanisms of action.

Core Compound Information
CAS Number: 213019-67-1[1][2][3][4][5]

Physicochemical Data

A summary of the key physicochemical properties of 3-(Trifluoromethyl)pyrazin-2-amine is
presented in the table below. This data is essential for its handling, formulation, and application
in experimental settings.
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Property Value Reference
Molecular Formula C5H4F3N3 [2]
Molecular Weight 163.10 g/mol [2][5]
Purity 95% [1]
Appearance Inquire with supplier
Solubility Inquire with supplier

Suppliers

3-(Trifluoromethyl)pyrazin-2-amine is available from various chemical suppliers specializing
in research and development compounds. Researchers are advised to contact these suppliers
directly for pricing, availability, and detailed specifications.

Sinfoo Biotech[2]

e Sigma-Aldrich

e BLD Pharm[3]

o Parcheml[4]

e Xi'an Sujia Pharmaceutical Technology Co., Ltd.[5]
e HANGZHOU LEAP CHEM CO., LTD.[6]

e Ambeed, Inc.

Synthesis and Experimental Protocols

While a specific, publicly available, detailed experimental protocol for the synthesis of 3-
(Trifluoromethyl)pyrazin-2-amine is not readily found, plausible synthetic strategies can be
inferred from the preparation of structurally related compounds. The following section outlines a
potential synthetic workflow based on established chemical transformations for similar
trifluoromethylated heterocyclic amines.
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Proposed Synthetic Pathway

A likely synthetic route to 3-(Trifluoromethyl)pyrazin-2-amine could involve the amination of a
suitable halogenated precursor, such as 2-chloro-3-(trifluoromethyl)pyrazine. This precursor
could potentially be synthesized from commercially available starting materials.

Proposed Synthetic Workflow for 3-(Trifluoromethyl)pyrazin-2-amine

(Commercially Available Pyrazine Precurso)

Grifluoromethylatior)
(Z—ChIoro-3-(trifluoromethyl)pyrazine)

Click to download full resolution via product page

Caption: A potential synthetic route to 3-(Trifluoromethyl)pyrazin-2-amine.

Experimental Protocol: Amination of a Halogenated
Pyrazine (General Procedure)
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This protocol is a generalized procedure based on the synthesis of similar aminopyrazines and
should be optimized for the specific substrate.

Materials:

2-Chloro-3-(trifluoromethyl)pyrazine (or other suitable halogenated precursor)

Ammonia source (e.g., agueous ammonia, ammonia in a solvent, or an ammonia surrogate)

Solvent (e.g., Dioxane, DMF, or other suitable polar aprotic solvent)

Palladium catalyst (optional, for Buchwald-Hartwig amination)

Ligand (optional, for Buchwald-Hartwig amination)

Base (e.g., Sodium tert-butoxide, Cesium carbonate)
Procedure:

e Reaction Setup: In a dry reaction vessel purged with an inert gas (e.g., argon or nitrogen),
dissolve the halogenated pyrazine precursor in the chosen solvent.

» Addition of Reagents: Add the base, and if applicable, the palladium catalyst and ligand.
¢ [ntroduction of Ammonia: Introduce the ammonia source to the reaction mixture.

o Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically
ranging from 80°C to 120°C) and stir for a designated time (monitored by TLC or LC-MS).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the
reaction with water and extract the product with a suitable organic solvent (e.g., ethyl
acetate).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield the desired 3-(trifluoromethyl)pyrazin-2-amine.

Biological Activity and Drug Development Potential
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The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a well-established
strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.
Compounds containing the aminopyrazine moiety have shown promise as kinase inhibitors.

Potential as a Kinase Inhibitor

While direct experimental data for 3-(Trifluoromethyl)pyrazin-2-amine is limited, its structural
similarity to known kinase inhibitors suggests it may target key signaling pathways implicated in
cancer and inflammatory diseases. Specifically, the trifluoromethylated aminopyridine and
aminopyrazine scaffolds have been identified as core components of inhibitors targeting the
PISK/Akt/mTOR pathway.

The PI3K/AktImTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell
growth, proliferation, survival, and metabolism.[7][8][9][10][11] Its dysregulation is a frequent
event in many human cancers, making it a prime target for therapeutic intervention.[7][8][11]
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Potential Inhibition of the PI3K/Akt/mTOR Pathway
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Caption: Hypothesized mechanism of action via the PI3K/Akt/mTOR pathway.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1344015?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Kinase Inhibition Assay (General
Procedure)

To evaluate the potential of 3-(Trifluoromethyl)pyrazin-2-amine as a kinase inhibitor, a
standard in vitro kinase assay can be performed.

Materials:

Recombinant human kinase (e.g., PI3Ka, mTOR)

e Substrate (e.g., appropriate peptide or lipid)

e ATP (adenosine triphosphate)

¢ 3-(Trifluoromethyl)pyrazin-2-amine (test compound)
o Assay buffer

o Detection reagent (e.g., ADP-Glo™ Kinase Assay)

» Microplate reader

Procedure:

Compound Preparation: Prepare a serial dilution of 3-(Trifluoromethyl)pyrazin-2-amine in
a suitable solvent (e.g., DMSO).

o Reaction Mixture: In a microplate, combine the kinase, substrate, and assay buffer.

« Initiation of Reaction: Add the test compound at various concentrations and pre-incubate.
Initiate the kinase reaction by adding ATP.

 Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined
period.

o Detection: Stop the reaction and add the detection reagent according to the manufacturer's
instructions.
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» Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate
the percentage of inhibition for each compound concentration and determine the IC50 value
(the concentration of inhibitor required to inhibit 50% of the kinase activity).

Conclusion

3-(Trifluoromethyl)pyrazin-2-amine presents a compelling starting point for the development
of novel therapeutic agents. Its chemical structure suggests a high potential for kinase
inhibition, particularly within the PI3K/Akt/mTOR signaling pathway. While direct experimental
data remains to be published, the information provided in this guide, based on analogous
compounds, offers a solid foundation for researchers to initiate further investigation into its
synthesis, biological activity, and therapeutic applications. The detailed experimental protocols
provided herein serve as a valuable resource for designing and executing studies to unlock the
full potential of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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